N-Cinnamylglycine-d7
Description
N-Cinnamylglycine-d7 is a deuterium-labeled derivative of N-Cinnamylglycine, an organic compound classified as an amino acid derivative. Its structure consists of a glycine molecule linked to a cinnamyl group (a phenylpropanoid moiety) via an amide bond. The deuterated form replaces seven hydrogen atoms with deuterium isotopes, likely localized on the cinnamyl group, as inferred from its synthesis using (E)-Cinnamoyl-d7 Chloride .
- Molecular Formula: C₁₁H₄D₇NO₃ (non-deuterated form: C₁₁H₁₁NO₃)
- Molecular Weight: ~212.25 g/mol (non-deuterated: 205.21 g/mol) .
- CAS Number: Not explicitly provided in evidence; referenced by product codes (e.g., TRC C442122 ).
Properties
Molecular Formula |
C₁₁H₄D₇NO₃ |
|---|---|
Molecular Weight |
212.25 |
Synonyms |
Cinnamoylglycine-d7; N-Cinnamoylglycine-d7; N-Cinnamoyl-glycine-d7; N-(1-oxo-3-phenyl-2-propenyl)glycine-d7; N-(1-oxo-3-phenyl-2-propen-1-yl)glycine-d7 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Cinnamylglycine-d7 vs. Cinnamoylglycine
Cinnamoylglycine (CAS 16534-24-0) is a structural analog lacking deuterium. Key differences include:
Structural Insights: Both compounds share a cinnamoyl-glycine backbone, but isotopic labeling in this compound enables precise tracking in biological systems, whereas non-deuterated Cinnamoylglycine is studied for direct therapeutic effects .
This compound vs. Ferulic Acid Derivatives
Ferulic Acid (F308900) is a precursor to N-Cinnamylglycine-d5. While ferulic acid itself is a phenolic antioxidant, its derivatives, including this compound, inherit modified bioactivity:
Functional Differences : The glycine moiety in this compound enhances solubility and modifies interaction with cellular receptors compared to ferulic acid .
This compound vs. Other Glycine Derivatives
N-Acetylglycylglycine (CAS 5687-48-9) exemplifies glycine derivatives with alternative substituents:
Research Findings and Data
Pharmacological Potential
- Non-deuterated N-Cinnamylglycine demonstrates anti-inflammatory activity in vitro, likely due to inhibition of pro-inflammatory cytokines .
- Deuterated versions are critical in quantifying metabolic turnover rates in animal models, with LC-MS achieving detection limits of 0.1 ng/mL in plasma .
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